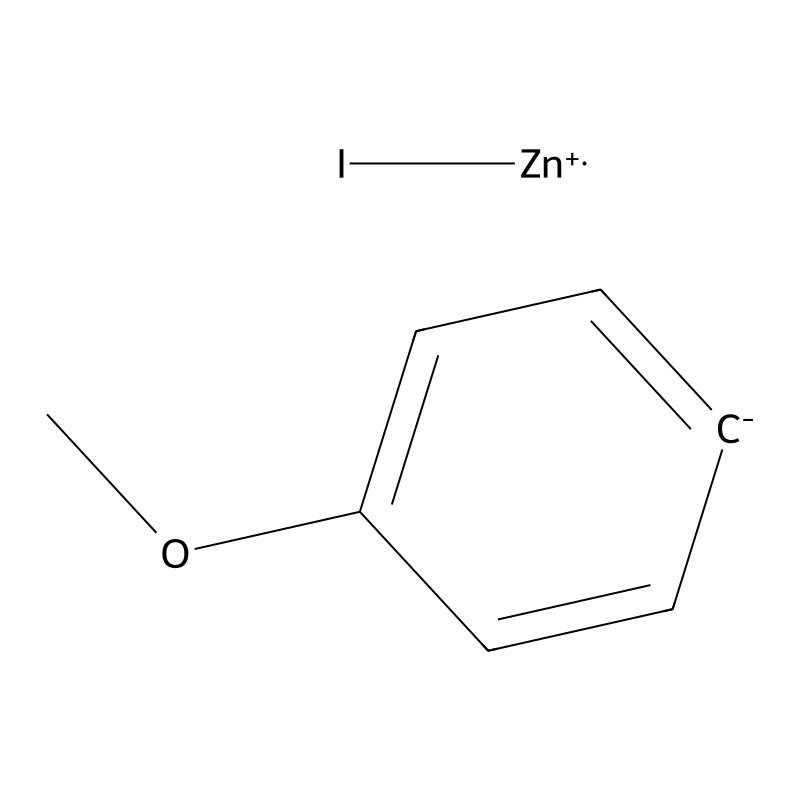4-Methoxyphenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a Nobel Prize-winning (2010) reaction widely used in organic synthesis for the creation of carbon-carbon bonds. This reaction joins an organic fragment (often a vinyl or aryl group) from a boron compound to another organic fragment from an organic halide (like an iodide or bromide) in the presence of a palladium catalyst.
MPhZnI acts as the organic fragment donor due to the presence of the carbon-zinc (C-Zn) bond. The methoxy group (CH3O) bonded to the phenyl ring (benzene) activates the compound towards the coupling reaction.
Here are some resources for further reading on Suzuki-Miyaura coupling:
4-Methoxyphenylzinc iodide is an organozinc compound characterized by its functional group, which includes a methoxy group attached to a phenyl ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom allows it to participate in various nucleophilic substitution reactions, making it a valuable reagent in the field of synthetic organic chemistry.
4-Methoxyphenylzinc iodide is primarily involved in cross-coupling reactions, especially with electrophiles such as alkynes and aryl halides. For instance, it has been successfully used in palladium-catalyzed cross-coupling reactions to synthesize diaryl acetylenes from thiomethylated alkynes, demonstrating high yields (up to 91%) in certain conditions .
The general reaction mechanism involves the formation of a carbon-carbon bond through the nucleophilic attack of the 4-methoxyphenylzinc iodide on an electrophilic partner, facilitated by a palladium catalyst. This process underscores the compound's role as a versatile building block in organic synthesis.
The synthesis of 4-methoxyphenylzinc iodide typically involves the reaction of 4-methoxyphenyl iodide with zinc metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. This reaction can be conducted under an inert atmosphere to prevent oxidation. The general procedure can be summarized as follows:
- Preparation of 4-Methoxyphenyl Iodide: This can be synthesized from 4-methoxyphenol via iodination using iodine and a suitable oxidizing agent.
- Formation of 4-Methoxyphenylzinc Iodide:
- Combine 4-methoxyphenyl iodide with zinc powder.
- Stir the mixture in anhydrous diethyl ether or tetrahydrofuran at room temperature.
- Allow the reaction to proceed until complete, usually indicated by the cessation of gas evolution.
- Filter off any unreacted zinc and concentrate the solution to yield the desired product.
4-Methoxyphenylzinc iodide is predominantly used in organic synthesis for:
- Cross-Coupling Reactions: It serves as a nucleophile in palladium-catalyzed reactions to form carbon-carbon bonds.
- Synthesis of Complex Molecules: The compound is instrumental in constructing complex organic frameworks that are relevant in pharmaceuticals and agrochemicals.
The interactions of 4-methoxyphenylzinc iodide with various electrophiles have been extensively studied, particularly focusing on its reactivity patterns. These studies often highlight its compatibility with different palladium catalysts and the influence of solvent systems on reaction outcomes. Understanding these interactions aids in optimizing reaction conditions for better yields and selectivity.
Several compounds share structural or functional similarities with 4-methoxyphenylzinc iodide. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Phenylzinc iodide | Phenyl group attached to zinc | Used broadly in cross-coupling reactions |
| 4-Methylphenylzinc iodide | Methyl group instead of methoxy | Similar reactivity but different sterics |
| 4-Hydroxyphenylzinc iodide | Hydroxy group instead of methoxy | Exhibits different solubility and reactivity |
| 2-Naphthylzinc iodide | Naphthyl group attached to zinc | Provides access to naphthalene derivatives |
Uniqueness
The uniqueness of 4-methoxyphenylzinc iodide lies in its specific methoxy substitution on the phenyl ring, which can influence both its electronic properties and reactivity profile compared to other organozinc compounds. This substitution can enhance nucleophilicity and alter steric hindrance during coupling reactions.







